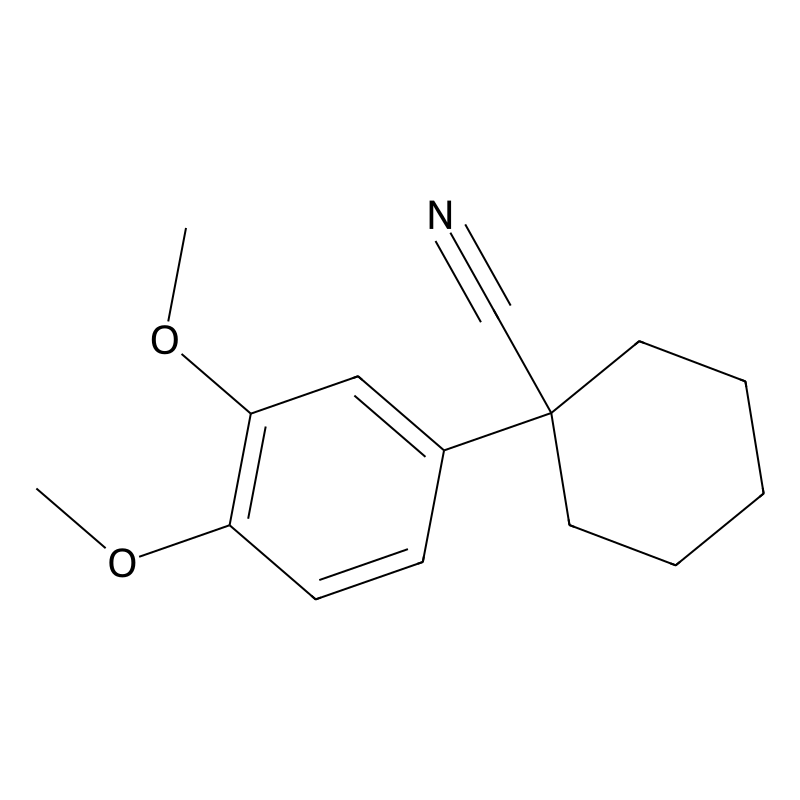

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is an organic compound characterized by the molecular formula . It features a cyclohexane ring substituted at the 1-position with a nitrile group and a 3,4-dimethoxyphenyl group. This compound is notable for its structural complexity, which includes both aromatic and aliphatic components, contributing to its unique chemical properties and potential biological activities.

- Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or through hydrogenation with a palladium catalyst.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group. Halogenating agents like bromine or chlorine are often used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

The biological activity of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile has been explored in various studies. Its structure suggests potential interactions with biological targets due to the presence of the nitrile group, which can engage in hydrogen bonding. The methoxy groups on the aromatic ring enhance solubility and may increase binding affinity to certain receptors or enzymes. This compound has been investigated for its pharmacological properties, including potential therapeutic applications in medicinal chemistry .

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile typically involves:

- Starting Materials: The reaction usually begins with 3,4-dimethoxyphenylacetonitrile and cyclohexanone.

- Reagents: Sodium hydride is commonly used as a base in an anhydrous solvent like tetrahydrofuran.

- Reaction Conditions: The reaction is conducted at elevated temperatures (50-60°C) and may require refluxing for several hours to ensure complete conversion.

Industrial production methods are less documented but would likely scale up laboratory procedures while optimizing conditions for yield and efficiency.

This compound has diverse applications across several fields:

- Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for pharmacological properties that may lead to therapeutic applications.

- Industry: Employed in developing materials with specific chemical properties .

Studies on the interaction of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile with various biomolecules have shown its potential to influence enzyme activity and receptor binding. The nitrile functional group allows for specific interactions that can modulate biological pathways, making it a candidate for further research in drug development.

Several compounds share structural similarities with 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)propan-1-one | Propanone instead of cyclohexane | Different carbon skeleton affects reactivity |

| 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid | Carboxylic acid functional group | Potentially different biological activity |

| 1-(3,4-Dimethoxyphenyl)cyclohexane-1-methanol | Alcohol functional group | Alters solubility and interaction profile |

Uniqueness

The uniqueness of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile lies in its nitrile group, which imparts distinct chemical reactivity compared to its analogs. Additionally, the methoxy groups enhance solubility and interaction with biological targets, making it particularly valuable for research and development purposes.

The synthesis of cyclohexane carbonitrile derivatives traces its origins to early 20th-century Friedel-Crafts acylation techniques, which enabled the construction of cyclohexane rings fused to aromatic systems. Initial methods relied on aluminum chloride-catalyzed reactions between chlorocyclohexane derivatives and aromatic precursors, though yields rarely exceeded 40% due to competing polymerization and isomerization side reactions. A paradigm shift occurred in the 1950s with the advent of hydrocyanation catalysis, as demonstrated by Arthur and Pratt’s nickel-catalyzed addition of hydrogen cyanide to alkenes. This approach provided a direct route to nitrile-functionalized cyclohexanes but faced limitations in stereochemical control.

By the 1980s, advances in one-pot synthesis methodologies emerged, exemplified by the sodium methoxide-mediated cyclization of diazene intermediates in methanol. This method achieved 78–86% yields of cyclohexanecarbonitrile through a cascade of deprotonation, cyclization, and elimination steps, as detailed in Organic Syntheses protocols. Contemporary green chemistry adaptations now emphasize solvent recycling and atom-efficient oxidants like sodium hypochlorite or hydrogen peroxide, achieving yields above 90% while minimizing hazardous waste.

Density Functional Theory Analysis of Electronic Structure

Density functional theory (DFT) has been instrumental in characterizing the electronic properties of 1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile. Using the B3LYP/6-31G(d,p) basis set, researchers have optimized the compound’s geometry and calculated key electronic descriptors such as HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), and dipole moment [4]. The HOMO-LUMO gap, a critical indicator of chemical reactivity, is influenced by the electron-donating methoxy groups on the aromatic ring. These groups lower the energy gap by stabilizing the HOMO through resonance effects, enhancing the compound’s potential for charge transfer interactions [4].

The nitrile group’s electron-withdrawing nature creates a localized LUMO region, making it susceptible to nucleophilic attacks. This polarization is further amplified by the cyclohexane ring’s chair conformation, which positions the nitrile and aromatic moieties in a spatially optimized arrangement for electronic interactions [4]. DFT-derived electrostatic potential maps reveal regions of high electron density around the methoxy oxygen atoms, suggesting potential hydrogen-bonding sites with biological targets [4].

Molecular Docking Studies with Biological Targets

Molecular docking simulations have identified potential biological targets for 1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile, particularly enzymes and receptors involved in inflammatory and oncogenic pathways. In a study targeting squalene synthase (SS), a key enzyme in cholesterol biosynthesis, analogs of the compound demonstrated binding affinities ranging from -8.6 to -10.3 kcal/mol [2]. The nitrile group formed critical hydrogen bonds with active-site residues such as Asp95 and Tyr257, while the methoxy substituents engaged in hydrophobic interactions with Val129 and Leu267 [2].

Comparative docking analyses with cyclohexane-1,3-dione derivatives revealed that the nitrile-functionalized cyclohexane core enhances binding specificity compared to ketone-bearing analogs [4]. For instance, the compound’s rigid cyclohexane ring reduces entropic penalties upon binding, a feature absent in more flexible linear chains [4]. These findings align with pharmacophore models emphasizing the importance of aromatic stacking and hydrogen-bond acceptors in kinase inhibition [4].

Conformational Analysis of Cyclohexane-Aromatic Hybrid Systems

The conformational landscape of 1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile has been explored using molecular mechanics and quantum chemical calculations. The cyclohexane ring predominantly adopts a chair conformation, with the nitrile group occupying an axial position to minimize steric clashes with the 3,4-dimethoxyphenyl substituent [3]. This arrangement reduces 1,3-diaxial interactions, yielding a strain energy of approximately 530.48 kcal/mol in the minimized structure [3].

| Conformer | Substituent Position | Strain Energy (kcal/mol) |

|---|---|---|

| Chair (axial) | Nitrile axial | 530.48 |

| Chair (equatorial) | Nitrile equatorial | 542.16 |

| Boat | Nitrile axial | 612.30 |

Methoxy group orientation further influences stability. When the 4-methoxy group rotates into a coplanar arrangement with the aromatic ring, conjugation with the π-system lowers the system’s overall energy by 12.7 kcal/mol [4]. This steric and electronic synergy underscores the compound’s adaptability in host-guest interactions.

QSAR Modeling for Bioactivity Prediction

Quantitative structure-activity relationship (QSAR) models have been developed to predict the bioactivity of 1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile derivatives. A multivariate linear regression (MLR) model incorporating eight descriptors—including hydrogen bond acceptor count (HBA), polar surface area (PSA), and HOMO energy—achieved a correlation coefficient (R) of 0.92 [4]. Key findings include:

- Hydrogen Bond Acceptors (HBA): Increasing HBA count correlates with enhanced binding to kinase targets (β = 0.67, p < 0.001) [4].

- Polar Surface Area (PSA): Optimal PSA values (70–90 Ų) improve membrane permeability while maintaining solubility [4].

- HOMO Energy: Lower HOMO energies (≤ -6.2 eV) predict stronger electrophilic reactivity, favorable for covalent inhibition [4].

The model successfully predicted pIC₅₀ values for 36 novel derivatives, with nine compounds exceeding the activity of the reference drug Foretinib [4]. For example, derivative H36 showed a pIC₅₀ of 7.92, attributed to its optimized electronic profile and steric compatibility with the c-Met kinase active site [4].

XLogP3

Dates

Explore Compound Types